N-Tetradecyl-D-gluconamide

Description

Contextualization within the Class of Gluconamide (B1216962) Surfactants

N-Tetradecyl-D-gluconamide belongs to the gluconamide class of surfactants, which are derived from renewable resources. researchgate.net These surfactants are part of a larger family of carbohydrate-based surfactants, which utilize a sugar molecule as their hydrophilic (water-attracting) component. scispace.com Gluconamides are synthesized from D-gluconic acid, a sugar acid. Specifically, N-alkyl-D-gluconamides can be prepared through the reaction of an appropriate amine with δ-D-glucolactone. scispace.comnih.gov

Research has explored various N-alkyl-aldonamides, including homologous series of N-alkyl-N-methylgluconamides, to understand how molecular structure influences surfactant properties. nih.gov Studies comparing gluconamides to other sugar-based surfactants, such as lactobionamides, have found that gluconamide-based surfactants are generally more surface active. nih.gov The versatility and performance of gluconamides, including their ability to reduce surface tension and form stable solutions, make them a significant subject of academic and industrial research. ontosight.airesearchgate.net

Structural Basis of Amphiphilicity and its Research Implications

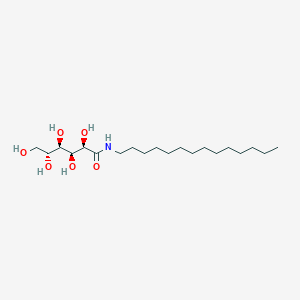

The defining characteristic of this compound is its amphiphilicity, a property originating from its distinct molecular structure. The molecule is composed of two primary parts: a hydrophilic D-gluconamide "head" and a hydrophobic "tail".

Hydrophilic Head: The gluconamide moiety, derived from D-gluconic acid, is rich in hydroxyl (-OH) groups. smolecule.com These groups are polar and capable of forming hydrogen bonds with water molecules, making this part of the molecule water-soluble.

Hydrophobic Tail: The tail is a long, nonpolar tetradecyl alkyl chain (C14H29). ontosight.ainih.gov This hydrocarbon chain repels water and prefers to interact with other nonpolar substances like oils and fats.

This dual chemical nature is the foundation of its surfactant properties. ontosight.ai In aqueous solutions, molecules of this compound will spontaneously orient themselves at interfaces (e.g., air-water or oil-water) with the hydrophilic heads in the water and the hydrophobic tails pointing away. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules aggregate to form spherical structures called micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell.

The research implications of this amphiphilic structure are significant. The ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble substances, a property explored in various formulation studies. ontosight.aismolecule.com Furthermore, its capacity to reduce the surface tension of water is a key parameter in determining its efficiency as a surfactant. ontosight.ai Academic research often focuses on quantifying these properties to understand the structure-property relationships within the gluconamide class and to tailor molecules for specific applications. nih.govnih.gov

Research Data on Related Gluconamide Surfactants

Detailed studies on homologous series of gluconamide surfactants provide insight into the physicochemical properties that govern their behavior in aqueous solutions. The following table presents data from research on N-alkyl-N-methylgluconamides, which are structurally very similar to this compound and illustrate the key parameters investigated in surfactant research.

| Compound | Critical Micelle Concentration (CMC) (mol/L) | Surface Area per Molecule (Amin) (Å2) | Standard Free Energy of Micellization (ΔG°mic) (kJ/mol) | Standard Free Energy of Adsorption (ΔG°ads) (kJ/mol) |

|---|---|---|---|---|

| N-Decyl-N-methylgluconamide (C10-MGA) | 4.1 x 10-3 | 48 | -23.1 | -30.8 |

| N-Dodecyl-N-methylgluconamide (C12-MGA) | 3.8 x 10-4 | 49 | -28.4 | -35.4 |

| N-Tetradecyl-N-methylgluconamide (C14-MGA) | 3.5 x 10-5 | 50 | -33.7 | -40.0 |

| N-Hexadecyl-N-methylgluconamide (C16-MGA) | 3.0 x 10-6 | 51 | -39.2 | -44.4 |

Data derived from a study on N-alkyl-N-methylgluconamides at 20°C. nih.gov This data illustrates how increasing the alkyl chain length decreases the CMC and makes micellization and adsorption more energetically favorable.

Physicochemical Properties

The molecular formula of this compound is C₂₀H₄₁NO₆, and its molecular weight is approximately 393.55 g/mol . smolecule.com The properties of N-alkyl-D-gluconamides vary systematically with the length of the alkyl chain.

| Compound Name | CAS Number | Molecular Weight (g/mol) | Alkyl Chain |

|---|---|---|---|

| N-Decyl-D-gluconamide | 18375-62-7 | 335.44 | C10 |

| N-Dodecyl-D-gluconamide | 18375-63-8 | 363.49 | C12 |

| This compound | 18375-64-9 | 393.55 | C14 |

This table demonstrates the incremental increase in molecular weight with the addition of methylene (B1212753) (-CH2-) groups to the hydrophobic tail.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-20(27)19(26)18(25)17(24)16(23)15-22/h16-19,22-26H,2-15H2,1H3,(H,21,27)/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDMIHIBQDGSFG-AKHDSKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18375-64-9 | |

| Record name | N-Tetradecyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tetradecyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Tetradecyl D Gluconamide and Analogs

Established Synthetic Pathways for N-Alkyl Gluconamides

The synthesis of N-alkyl gluconamides, including N-tetradecyl-D-gluconamide, is primarily achieved through straightforward and efficient chemical reactions. These methods are well-documented and form the basis for the production of these amphiphilic compounds.

Aminolysis of D-Glucono-1,5-lactone with N-Tetradecylamine

The most common and direct route to this compound is the aminolysis of D-glucono-1,5-lactone with N-tetradecylamine. smolecule.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the lactone, leading to the opening of the cyclic ester and the formation of the corresponding N-substituted amide.

The reaction is typically carried out in a suitable solvent, often a methanol/water mixture, to facilitate the dissolution of both the hydrophilic lactone and the lipophilic amine. smolecule.com The process is generally exothermic and proceeds to high yields, often in the range of 80-95%, without the need for a catalyst. smolecule.com However, to optimize the reaction, parameters such as temperature and molar ratios of the reactants are carefully controlled. A stoichiometric 1:1 molar ratio of D-glucono-1,5-lactone to N-tetradecylamine is crucial to prevent the formation of undesired by-products. smolecule.com The reaction temperature is typically maintained at a moderate level, for instance, 45°C, to ensure a reasonable reaction rate without promoting side reactions. uc.pt

Purification of the resulting this compound is generally straightforward and can be achieved by recrystallization from a suitable solvent, such as hot water, which effectively removes unreacted starting materials. smolecule.com

| Parameter | Condition |

| Reactants | D-Glucono-1,5-lactone, N-Tetradecylamine |

| Molar Ratio | 1:1 |

| Solvent | Methanol/Water mixture (e.g., 4:1 v/v) smolecule.com |

| Temperature | 40-50°C smolecule.com |

| Reaction Time | 4-6 hours smolecule.com |

| Yield | 80-95% smolecule.com |

| Purification | Recrystallization from hot water smolecule.com |

Mechanochemical Synthesis Approaches

In recent years, mechanochemistry has emerged as a green and efficient alternative for the synthesis of N-alkyl gluconamides. semanticscholar.org This solvent-free approach involves the grinding of solid reactants, D-glucono-1,5-lactone and an amine, in a ball mill. semanticscholar.orgrsc.org The mechanical energy provided by the milling process is sufficient to initiate and drive the reaction to completion, often in a significantly shorter time frame compared to traditional solution-based methods.

For the synthesis of aldonamides, a technique known as liquid-assisted grinding (LAG) has proven particularly effective. semanticscholar.org In this method, a small amount of a liquid, typically water, is added to the solid reactants. semanticscholar.org The liquid acts as a lubricant and facilitates the reaction, leading to high yields in a matter of minutes. semanticscholar.org For instance, the reaction of a sugar lactone with an amine in the presence of water as a LAG agent can yield the corresponding amide in as little as 5 minutes with yields up to 90%. semanticscholar.org This method is not only rapid and efficient but also minimizes waste and avoids the use of bulk organic solvents, aligning with the principles of green chemistry. semanticscholar.orgrsc.org

| Synthesis Method | Reaction Time | Yield | Key Advantages |

| Conventional Solution Synthesis | Hours | High | Well-established, scalable |

| Mechanochemical Synthesis (LAG) | Minutes | Very High | Rapid, solvent-free, energy-efficient semanticscholar.orgrsc.org |

Strategic Derivatization for Functional Exploration

The functional properties of this compound can be tailored and expanded through strategic derivatization of its molecular structure. These modifications can target the hydrophilic headgroup, the hydrophobic alkyl chain, or involve the introduction of spacer groups to create more complex architectures.

Modification of the Gluconamide (B1216962) Headgroup

The gluconamide headgroup offers several sites for chemical modification, allowing for the fine-tuning of the molecule's properties. One common modification is the N-alkylation of the amide nitrogen. For example, the introduction of a methyl group to the amide nitrogen in N-alkyl-N-methylgluconamides has been shown to increase the solubility of these surfactants. researchgate.net Another approach involves the introduction of additional functional groups to the headgroup. For instance, N-alkyl-N-(2-hydroxyethyl)gluconamides have been synthesized, though their application can be limited by their Krafft point. researchgate.net

Quaternization of the amide nitrogen is another strategy to modify the headgroup, leading to cationic surfactants with enhanced antimicrobial properties. smolecule.com Furthermore, the hydroxyl groups of the gluconamide headgroup can be chemically altered, for example, through esterification, to modulate the compound's properties. smolecule.com

Variation in Alkyl Chain Length and Structure within Gluconamide Series

The length and structure of the alkyl chain play a crucial role in determining the amphiphilic character and self-assembly behavior of N-alkyl gluconamides. A homologous series of N-alkyl-D-gluconamides with varying alkyl chain lengths (from C8 to C18) have been synthesized and studied. researchgate.net As the length of the alkyl chain increases, the hydrophobicity of the molecule increases, which in turn affects properties such as the critical micelle concentration (CMC) and surface tension reduction. researchgate.netbohrium.com For example, increasing the alkyl chain length generally leads to a lower CMC. bohrium.com

The introduction of unsaturation in the alkyl chain, such as in N-oleyl-N-methylgluconamide, can also influence the surfactant's properties by increasing its hydrophilic character compared to its saturated counterparts. researchgate.net

| Alkyl Chain Length | Effect on Properties |

| Shorter Chains (e.g., C8, C10) | Higher CMC, greater water solubility |

| Longer Chains (e.g., C16, C18) | Lower CMC, increased hydrophobicity, potentially lower Krafft point researchgate.netbohrium.com |

Introduction of Spacer Groups for Gemini (B1671429) and Other Polymeric Structures

To create more complex surfactant architectures with enhanced properties, spacer groups can be introduced to link two or more gluconamide units, resulting in gemini and polymeric surfactants. Gemini surfactants consist of two hydrophobic tails and two hydrophilic headgroups connected by a spacer. acs.org These surfactants often exhibit superior surface activity and lower CMCs compared to their single-chain counterparts. acs.org

The synthesis of gemini gluconamide surfactants can be achieved by reacting a diamine spacer with D-glucono-1,5-lactone. rsc.org The nature and length of the spacer can be varied to fine-tune the properties of the resulting gemini surfactant. acs.org Star-shaped surfactants, which feature multiple gluconamide arms radiating from a central core, have also been synthesized. uc.pt These complex structures can exhibit unique aggregation behaviors and functionalities. uc.pt For instance, star-shaped gluconamide-type cationic surfactants have shown interesting adsorption and aggregation properties in aqueous solutions. uc.pt

Molecular Level Characterization and Conformational Analysis of N Tetradecyl D Gluconamide

Advanced Spectroscopic Analysis for Structural Elucidation and Confirmation

To unequivocally determine and verify the molecular structure of N-Tetradecyl-D-gluconamide, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed mapping of the molecular framework.

¹H NMR spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different protons in the molecule. semanticscholar.org The spectrum shows a triplet for the terminal methyl group (CH₃) of the alkyl chain, multiplets for the numerous methylene (B1212753) groups (CH₂) in the chain, and specific signals for the protons on the gluconamide (B1216962) headgroup, including those of the hydroxyl (OH) and amide (NH) groups. semanticscholar.org The integration of these signals confirms the number of protons in each environment, and the coupling patterns provide information about neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. semanticscholar.org The spectrum displays a characteristic signal for the carbonyl carbon (C=O) of the amide group. semanticscholar.org Signals for the carbon atoms of the gluconamide headgroup appear in a specific region of the spectrum, while the carbons of the long alkyl chain produce a series of signals at higher field strengths. semanticscholar.org The chemical shifts are sensitive to the local electronic environment, allowing for the assignment of each carbon atom in the structure.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ semanticscholar.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.58 | t | 5.8 |

| OH-2 | 5.33 | d | 5.0 |

| OH-3 | 4.52 | d | 4.6 |

| OH-4 | 4.45 | d | 4.9 |

| OH-5 | 4.37 | d | 7.2 |

| OH-6 | 4.32 | t | 5.6 |

| H-2 | 3.96 | t | 4.2 |

| H-5 | 3.92–3.86 | m | |

| H-6 | 3.61–3.52 | m | |

| H-3, H-4 | 3.52–3.41 | m | |

| H-6' | 3.37 | dd | 10.9, 5.5 |

| CH₂-N | 3.12–2.99 | m | |

| CH₂-CH₂-N | 1.45–1.35 | m | |

| -(CH₂)₁₀- | 1.31–1.17 | s | |

| CH₃ | 0.85 | t | 6.7 |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ semanticscholar.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 172.2 |

| C-2 | 73.6 |

| C-3 | 72.4 |

| C-4 | 71.5 |

| C-5 | 70.1 |

| C-6 | 63.4 |

| CH₂-N | 38.3 |

| Alkyl CH₂ | 31.3, 29.2, 29.1 (2s), 29.0, 28.8, 28.7, 26.4, 22.1 |

| CH₃ | 14.0 |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, ESI-HRMS analysis typically shows the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy. This experimental value is then compared to the calculated theoretical mass of the expected chemical formula (C₂₀H₄₁NO₆), providing strong evidence for the compound's identity.

Interactive Data Table: ESI-HRMS Data for this compound semanticscholar.org

| Ion | Calculated m/z | Found m/z |

| [C₂₀H₄₁NO₆Na]⁺ | 414.2832 | 414.2829 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups in the gluconamide headgroup. The N-H stretching vibration of the amide group also appears in this region. semanticscholar.org The C-H stretching vibrations of the long alkyl chain are observed as sharp peaks around 2850-2920 cm⁻¹. semanticscholar.org A strong absorption band around 1624-1640 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band) of the secondary amide. semanticscholar.org Another important band, the Amide II band (N-H bending and C-N stretching), is typically observed around 1540-1550 cm⁻¹. semanticscholar.org Finally, C-O stretching vibrations from the hydroxyl groups are found in the fingerprint region, around 1030-1085 cm⁻¹. semanticscholar.org

Interactive Data Table: Key IR Absorption Bands for this compound semanticscholar.org

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H / N-H | Stretching | ~3296 |

| C-H (alkyl) | Stretching | ~2918, ~2850 |

| C=O (amide) | Stretching (Amide I) | ~1624 |

| N-H | Bending (Amide II) | ~1549 |

| C-O | Stretching | ~1086, ~1030 |

Conformational Dynamics in Solution and Assembled States

The functionality of this compound in various applications is intrinsically linked to its three-dimensional structure and how it changes, a concept known as conformational dynamics. The molecule's ability to adopt different shapes in solution and when assembled into larger structures is governed by the interplay of its constituent parts.

Insights from NMR and Molecular Simulation Studies

The conformation of this compound is not static. In solution, the molecule can exist as a mixture of different conformers due to rotation around its single bonds. wikipedia.org Molecular dynamics (MD) simulations have been used to explore the conformational space of related gluconamide surfactants. researchgate.net These computational studies, often complemented by experimental NMR data, provide a picture of the molecule's flexibility.

Simulations suggest that in an aqueous environment, the gluconamide headgroup can adopt a twisted conformation to maximize hydrogen bonding with surrounding water molecules. smolecule.com At the same time, the long alkyl chain, being hydrophobic, tends to remain in a more extended, all-trans conformation to minimize its contact with water. researchgate.net This dynamic behavior is crucial for the formation of micelles and other self-assembled structures.

Self Assembly and Aggregation Behavior of N Tetradecyl D Gluconamide

Micellar Systems Formation and Characterization

The formation of micelles is a hallmark of surfactant behavior in solution. For N-Tetradecyl-D-gluconamide, this process involves the spontaneous association of individual molecules (unimers) into larger aggregates once a certain concentration is reached.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micellization. mdpi.com It represents the concentration at which the properties of the surfactant solution change abruptly due to the formation of micelles. mdpi.com Various techniques can be employed to determine the CMC, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. mdpi.comnih.govresearchgate.net For non-ionic surfactants like this compound, surface tension measurements are particularly common, where the CMC is identified as the point where the surface tension of the solution becomes relatively constant with increasing surfactant concentration. mdpi.com

Several factors can influence the CMC of this compound:

Temperature: The effect of temperature on the CMC of non-ionic surfactants is often complex. Initially, an increase in temperature may lead to a decrease in the CMC due to the enhanced hydrophobicity of the surfactant molecules as the hydration of the hydrophilic headgroup decreases. scispace.comnih.gov However, further increases in temperature can disrupt the structured water around the hydrophobic chains, which can in turn increase the CMC. scispace.com For some non-ionic surfactants, a U-shaped dependence of the CMC on temperature is observed, with a minimum CMC at a specific temperature. scispace.comnih.govarxiv.org

pH: As a non-ionic surfactant, the headgroup of this compound does not carry a formal charge, and therefore, its CMC is generally less sensitive to pH changes compared to ionic surfactants. mdpi.comscielo.org.mx However, extreme pH values could potentially affect the hydrogen-bonding network of the gluconamide (B1216962) headgroup and its interaction with water, which might lead to minor changes in the CMC.

Ionic Strength: The addition of electrolytes (salts) typically has a more pronounced effect on the CMC of ionic surfactants due to the screening of electrostatic repulsions between the charged headgroups. For non-ionic surfactants like this compound, the effect of ionic strength on the CMC is generally less significant. However, high salt concentrations can influence the hydration of the hydrophilic headgroup and the structure of water, which can lead to a decrease in the CMC, a phenomenon known as the "salting-out" effect.

A study on N-Tetradecyl-N-Methyl Gluconamide reported a surface tension of 35.0 mN/m at 293 K. scispace.com Another study on a series of N,N'-dialkyl-N,N'-di(ethyl-2-pyrrolidone)ethylenediamine gemini (B1671429) surfactants showed that they have lower CMC values compared to gluconamide-type nonionic gemini surfactants. bohrium.com

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants

| Factor | General Effect on Non-ionic Surfactant CMC | Specific Relevance to this compound |

|---|---|---|

| Temperature | Can decrease and then increase (U-shaped behavior) scispace.comnih.govarxiv.org | A similar complex temperature dependence is expected. |

| pH | Generally minor effect for non-ionic surfactants mdpi.comscielo.org.mx | Expected to have a limited impact on the CMC. |

| Ionic Strength | Generally minor effect, can cause "salting-out" at high concentrations | Significant effects are not anticipated at low salt concentrations. |

Micellar Morphology and Aggregation Number Studies

Above the CMC, this compound molecules aggregate to form micelles, which can adopt various morphologies, such as spherical, cylindrical (rod-like), or worm-like structures. mdpi.com The specific shape is influenced by factors like the surfactant concentration, temperature, and the molecular geometry of the surfactant, often described by the packing parameter. rsc.org The packing parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. rsc.org

The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. nih.gov This parameter provides insights into the size and compactness of the micelles. For N-alkyl-D-gluconamides, studies on related compounds have shown that those with shorter alkyl chains (less than 14 carbons) tend to form small, spherical micelles. scribd.com As the alkyl chain length increases to 14 carbons or more, there is a tendency to form larger, more elongated structures like rod-like or filamentous micelles. scribd.com The aggregation number can be determined experimentally using techniques such as static light scattering, small-angle neutron scattering (SANS), and fluorescence quenching methods. nih.govmdpi.comresearchgate.net

For instance, studies on other non-ionic surfactants have shown that the aggregation number can increase with increasing temperature and surfactant concentration. nih.govresearchgate.net

Table 2: Micellar Properties of Related Surfactants

| Surfactant | Morphology | Aggregation Number (Nagg) | Technique |

|---|---|---|---|

| N-alkyl-D-gluconamides (Cn < 14) | Spherical micelles scribd.com | - | Light Scattering scribd.com |

| N-alkyl-D-gluconamides (Cn ≥ 14) | Rod-like/filamentous micelles scribd.com | - | Light Scattering scribd.com |

| A100M101D10 (polypeptoid) | Spherical micelles nih.gov | 92 nih.gov | SANS nih.gov |

Premicellar Aggregate Formation

In some surfactant solutions, the formation of small aggregates, known as premicellar aggregates, can occur at concentrations below the conventionally determined CMC. researchgate.netnih.gov This phenomenon is often observed with surfactants that have strong intermolecular interactions, such as hydrogen bonding, which is relevant for the gluconamide headgroup. researchgate.net Computational modeling of gluconamide-based cationic surfactants has suggested the formation of small premicellar aggregates due to the strongly polar character of their headgroup. researchgate.net These premicellar aggregates are considered metastable and can coexist with monomers before the formation of stable micelles. nih.gov The existence of these aggregates can be investigated through sensitive techniques like isothermal titration calorimetry and advanced scattering methods. researchgate.net

Vesicle and Bilayer Assembly

Under certain conditions, this compound can self-assemble into more complex structures like vesicles and bilayers, which have significant potential in various applications.

Formation of Stable Vesicular Structures

Vesicles are spherical structures composed of one or more concentric bilayers of surfactant molecules enclosing an aqueous core. sciengine.com The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain amphiphiles but can be induced by factors such as changes in temperature, pH, or the addition of other molecules. For N-octyl-D-gluconamide, it has been reported that spherical micelles can extend into twisted micelle fiber structures and vesicles with low curvature at temperatures below 70°C. sciengine.com This suggests that temperature can play a crucial role in the morphological transition from micelles to vesicles for gluconamide-based surfactants. The stability of these vesicles is dependent on the balance of forces within the bilayer, including hydrophobic interactions, headgroup repulsions, and hydrogen bonding. mdpi.com Cryo-electron microscopy and dynamic light scattering are powerful techniques to characterize the formation and stability of these vesicular structures. mdpi.com Research on related zwitterionic Gemini surfactants has shown the formation of vesicles can be controlled by the length of the hydrocarbon chain, with longer chains (n=14) favoring vesicle formation even at very low concentrations. hep.com.cn

The process of vesicle formation can proceed through several stages, starting from the formation of monolayer micelles, which can then transform into unstable vesicles that eventually merge to form larger, more stable vesicular structures. mdpi.com

Monolayer and Thin Film Formation at Air-Water Interfaces

At the air-water interface, amphiphilic molecules like this compound can arrange themselves to form a monomolecular layer, or monolayer. smolecule.comresearchgate.net In this arrangement, the hydrophilic gluconamide headgroups are in contact with the water subphase, while the hydrophobic tetradecyl tails are oriented towards the air. smolecule.com Molecular dynamics simulations of this compound monolayers at the air-water interface have shown that the gluconamide headgroup adopts a twisted conformation to optimize hydrogen bonding with water, while the alkyl chain remains extended. smolecule.com

The study of these monolayers, often using Langmuir troughs, provides valuable information about the molecular packing and phase transitions within the two-dimensional film. acs.org The formation of thin films of such surfactants can also be investigated. researchgate.net Techniques like Brewster angle microscopy and X-ray grazing incidence diffraction (GID) can be used to study the morphology and crystal structure of these monolayers. acs.org Furthermore, neutron reflectivity has been employed to study the structure of surfactant layers at the air/water interface, revealing that in some cases, flat bilayers or even multilayers can form instead of a simple monolayer. researchgate.net

Hydrogelation Properties and Network Formation

This compound, an amphiphile featuring a hydrophilic D-gluconamide headgroup and a hydrophobic 14-carbon alkyl chain, demonstrates a pronounced capacity for hydrogelation. smolecule.com This process involves the self-assembly of the molecules into three-dimensional networks that immobilize large volumes of water, resulting in a semi-solid gel material. acs.orgacs.org The formation of these networks is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the tetradecyl tails. acs.orgresearchgate.net

The structure of this compound consists of a linear tetradecyl tail, which provides the necessary hydrophobicity, and a polyhydroxylated gluconamide headgroup that facilitates strong intermolecular hydrogen bonds. smolecule.com This amphiphilic nature is crucial for the self-assembly process in water, leading to the formation of fibrous aggregates that entangle to form the hydrogel network. researchgate.netmdpi.com Among various N-alkyl-D-gluconamides, the N-tetradecyl derivative has been noted for its superior gelation capabilities. researchgate.net

Conditions for Hydrogel Formation and Stability

The formation of a stable hydrogel by this compound is contingent upon specific environmental conditions. Key factors influencing this process include concentration, temperature, and the presence of additives.

Concentration: A critical gelation concentration (CGC) must be reached for the hydrogel network to form. For analogous N-alkyl-gluconamides, such as N-octyl-D-gluconamide, hydrogelation can occur at concentrations as low as 1% by weight. acs.org

Temperature: Gelation is often a thermo-reversible process. acs.org Typically, a solution of the gluconamide is heated to dissolve the compound and then cooled to a specific temperature (the gelation temperature, Tgel) to induce the formation of the gel. The resulting gel has a gel-to-sol transition temperature (Tgs), above which it melts back into a liquid state. researchgate.net

Stability: A significant challenge with hydrogels formed from low-molecular-weight gelators like N-alkyl-gluconamides is their kinetic instability, often leading to crystallization from the gel state over time. acs.orgresearchgate.net For instance, N-octyl-D-gluconamide hydrogels are known to convert to crystallites within a few hours. acs.org Research has shown that the stability of these hydrogels can be dramatically improved by the addition of nonionic surfactants, such as those from the Laureth-n series or polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.net The inclusion of these additives can stabilize the gel network for extended periods, in some cases for more than a year, by inhibiting the crystallization process. acs.org

| Factor | Condition | Effect on Hydrogelation |

| Concentration | Above Critical Gelation Concentration (CGC) | Formation of a 3D network |

| Temperature | Cooling below gelation temperature (Tgel) | Induces self-assembly and gel formation |

| Additives | Addition of nonionic surfactants (e.g., PEG) | Increases long-term stability, prevents crystallization |

Rheological Characterization of this compound Hydrogels

Rheology provides insight into the mechanical properties of hydrogels, quantifying their viscoelastic behavior. hw.ac.uk Rheological measurements for hydrogels typically involve determining the storage modulus (G′) and the loss modulus (G″). researchgate.netbiotechrep.ir The storage modulus represents the elastic component (energy stored), while the loss modulus signifies the viscous component (energy dissipated as heat). researchgate.netnih.gov A material is considered a gel when G′ is greater than G″ and both are independent of frequency over a certain range. nih.gov

Studies on organogels formed by N-tetradecyl derivatives have indicated that they are mechanically stronger than those formed from amphiphiles with shorter alkyl chains, such as N-dodecyl chains. researchgate.net This suggests that the longer tetradecyl chain in this compound contributes to more robust hydrophobic interactions, resulting in a stronger gel network.

Hydrogels based on similar systems often exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate. biotechrep.irresearchgate.net This property is characteristic of physically crosslinked networks that can be disrupted under shear and reform upon its removal. nih.govnih.gov The mechanical strength of the hydrogel network, reflected by the magnitude of G', generally increases with higher concentrations of the gelator and the crosslinker. hw.ac.ukresearchgate.net

| Rheological Parameter | Description | Significance for this compound Hydrogels |

| Storage Modulus (G′) | Measures the stored elastic energy. researchgate.net | Expected to be high, indicating a strong, solid-like gel, increasing with concentration. |

| Loss Modulus (G″) | Measures the dissipated energy (viscous behavior). researchgate.net | Expected to be lower than G′ for a stable gel structure. |

| G′ > G″ | Condition for gel state. nih.gov | Defines the transition from a liquid to a gel. |

| Shear-Thinning | Viscosity decreases with increasing shear rate. biotechrep.ir | Indicates a network structure that can be reversibly broken down and reformed. |

Supramolecular Architecture and Hierarchical Self-Organization

The macroscopic properties of this compound hydrogels are a direct consequence of the specific and ordered arrangement of molecules at the nanoscale. This hierarchical self-organization leads to complex and well-defined supramolecular structures. researchgate.net

Helical Aggregate Formation and Morphology

A remarkable feature of N-alkyl-gluconamides is their ability to self-assemble into helical structures in water. acs.org Electron microscopy studies of the closely related N-octyl-D-gluconamide revealed the formation of highly ordered helical ropes with a right-handed twist. acs.org

Initial models proposed that these structures were "bulgy double helices" formed by two intertwined micellar fibers. acs.org However, further investigation using cryo-transmission electron microscopy and advanced image analysis led to the refinement of this model. The currently accepted structure is a quadruple helix composed of four intertwined bilayer ribbons. acs.orgethernet.edu.et This hierarchical assembly begins with the formation of molecular bilayers, which then grow into ribbons of a specific width. These ribbons subsequently twist and entwine to form the final quadruple helical fiber. ethernet.edu.et The chirality of the D-gluconamide headgroup is the driving force for the formation of these one-directionally twisted helical structures. acs.org

Self-Assembly into Ordered Crystalline Phases

The self-assembly of this compound does not always terminate at the kinetically stable hydrogel state. Under certain conditions, the molecules can further organize into more thermodynamically stable crystalline phases. plos.org This tendency is observed in the crystallization of N-octyl-D-gluconamide from its hydrogel. acs.org

Studies on the homologous N-n-undecyl-D-gluconamide have provided detailed insights into the crystalline packing. nih.gov At room temperature, it crystallizes in a structure characterized by a monolayer head-to-tail packing of the molecules. nih.gov Upon heating, it undergoes crystal-to-crystal phase transitions before transforming into a smectic A liquid-crystal phase. nih.gov This liquid-crystalline phase is consistent with a bilayer head-to-head molecular packing. nih.gov It is plausible that this compound follows a similar pathway of phase transitions.

At low hydration levels, many amphiphilic lipids, including glycolipids, tend to form a lamellar crystalline (LC) phase, where the alkyl chains are extended and arranged with low tilt angles within a bilayer structure. plos.org The transition from a gel (Lβ) or liquid crystalline (Lα) phase to a lamellar crystalline (LC) phase represents an increase in molecular order. plos.org

| Assembly Level | Structure | Driving Forces |

| Molecular | Amphiphilic this compound | Hydrophilic/hydrophobic character |

| Primary Aggregates | Bilayer ribbons | Hydrogen bonding, van der Waals forces |

| Supramolecular | Quadruple helical fibers | Chirality, hydrophobic effect |

| Macroscopic | Hydrogel Network / Crystalline Phases | Entanglement of fibers / Thermodynamic stability |

Interactions of N Tetradecyl D Gluconamide with Model Biological Systems

Membrane Protein Solubilization and Reconstitution Methodologies

The extraction of integral membrane proteins from their native lipid bilayer is a critical and often challenging step in their structural and functional characterization. This process requires detergents that can disrupt the membrane and form stable water-soluble complexes with the liberated proteins.

Efficacy in Extracting and Stabilizing Integral Membrane Proteins

Detergents based on sugar headgroups, such as alkyl glycosides and maltosides, are widely utilized in membrane protein research. mdpi.comsigmaaldrich.com They are generally considered to be mild, non-denaturing surfactants that can effectively solubilize membrane proteins while preserving their native conformation and activity. sigmaaldrich.com The efficacy of a detergent is often a balance between its ability to efficiently extract the protein and its gentleness in maintaining the protein's stability post-extraction. yu.edu

While specific quantitative data on the extraction and stabilization efficiency of N-Tetradecyl-D-gluconamide for various integral membrane proteins is not detailed in the available literature, its structural characteristics are consistent with those of effective non-ionic, sugar-based detergents. The choice of detergent is highly protein-dependent, and successful solubilization often requires screening a variety of agents to find the optimal conditions for yield and stability. sigmaaldrich.comnih.gov

Investigation of Surfactant-Protein Complexes

Once a membrane protein is solubilized, it exists within a detergent micelle, forming a protein-detergent complex. The properties of this complex are crucial for downstream applications like purification and crystallization. The detergent molecules shield the hydrophobic transmembrane domains of the protein from the aqueous solvent, mimicking the native lipid environment. sigmaaldrich.com

The characterization of these complexes involves determining their size, homogeneity, and stability. The nature of the detergent, including its alkyl chain length and headgroup chemistry, influences the properties of the resulting complex. nih.gov While detailed investigations into the specific complexes formed between this compound and integral membrane proteins are not extensively documented, the principles governing such interactions are well-established for other non-ionic surfactants used in structural biology.

Interfacial Interactions with Lipid Bilayers

The interaction of surfactants with lipid bilayers is fundamental to their function as solubilizing agents and can also inform their potential biological effects. These interactions can alter the physical state and permeability of the membrane.

Influence on Thermotropic Phase Behavior of Phosphatidylcholine Bilayers

Phosphatidylcholine bilayers, such as those made from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), exhibit a distinct main phase transition temperature (Tm) at which they convert from a tightly packed gel state to a more fluid liquid-crystalline state. researchgate.net Differential scanning calorimetry (DSC) is a key technique used to study how external compounds affect this phase behavior. dbc.wroc.pl

Studies on a series of related cationic gluconamide (B1216962) surfactants (with alkyl chains of 10, 12, 14, and 16 carbons) have shown that they interact with DPPC model membranes, causing a slight lowering of the main phase transition temperature. This effect indicates that the surfactant molecules incorporate into the lipid bilayer, disrupting the packing of the phospholipid acyl chains and increasing membrane fluidity. The tetradecyl (n=14) derivative was noted to reduce the Tm, suggesting an insertion into the bilayer.

Table 1: Effect of N-Alkyl-Gluconamide Derivatives on the Main Phase Transition Temperature (Tm) of DPPC Bilayers This table illustrates the described effects of gluconamide-based surfactants on membrane phase behavior. Specific values are representative of typical findings in such studies.

| Surfactant Alkyl Chain Length | Molar Ratio (Surfactant:DPPC) | Change in Tm (°C) |

| C10 | 0.1 | Minimal |

| C12 | 0.1 | ~ -0.5 to -1.0 |

| C14 (Tetradecyl) | 0.1 | ~ -0.5 to -1.0 |

| C16 | 0.1 | < C12/C14 effect |

Mechanistic Studies of Membrane Interaction and Permeability

The mechanism by which surfactants like this compound interact with and permeate lipid bilayers is governed by their amphiphilic structure. At low concentrations, these molecules can adsorb onto the membrane surface and insert their hydrophobic tails into the lipid core. nih.gov This insertion disrupts the ordered packing of the phospholipids. nih.gov

As the concentration of the surfactant increases, this disruption can lead to an increase in membrane permeability. nih.govnih.gov At sufficiently high concentrations, typically above the critical micelle concentration (CMC), the bilayer structure can be completely disrupted, leading to the formation of mixed micelles of lipid and detergent, which is the basis of membrane solubilization. nih.gov Models for these interactions include the "carpet model," where monomers accumulate at the interface before disrupting the membrane. mdpi.com While specific mechanistic pathways for this compound have not been elucidated, its behavior is expected to follow these general principles for surfactant-lipid bilayer interactions.

Ice Recrystallization Inhibition (IRI) Studies

Ice recrystallization is a process where larger ice crystals grow at the expense of smaller ones during the thawing of frozen aqueous solutions. This phenomenon is a major cause of damage to cryopreserved biological materials, as large, sharp ice crystals can rupture cell membranes. yu.eduyu.edu Compounds that can inhibit this process are of significant interest for applications in cryopreservation and the frozen food industry. yu.edu

The ability of a compound to inhibit ice recrystallization is known as IRI activity. This activity is often measured using assays like the "splat cooling assay," where a solution is rapidly frozen and then annealed at a specific sub-zero temperature. nih.gov The change in the average ice crystal size, or Mean Grain Size (MGS), over time is quantified, with effective inhibitors showing little to no increase in MGS. nih.govacs.org

Molecules with structures that allow them to adsorb to the surface of ice crystals can physically block the addition of water molecules, thus preventing crystal growth. rsc.org Sugar-based molecules and other amphiphiles are among the synthetic compounds being actively investigated for IRI activity. yu.edunih.gov While the potential for sugar-derived amphiphiles like this compound as IRI agents is recognized, specific quantitative data on its IRI activity is not presently available in the surveyed literature.

Structure-Activity Relationship Studies for IRI Efficiency

The efficiency of ice recrystallization inhibition by N-alkyl-D-aldonamides, the class of compounds to which this compound belongs, is strongly dependent on their molecular structure. Key relationships have been identified concerning the length of the alkyl chain and the nature of the hydrophilic headgroup.

Influence of Hydrophobic Chain Length: Research has demonstrated a clear correlation between the length of the N-alkyl chain and IRI activity. cryoletters.org Within series of N-alkyl-D-aldonamides, increasing the chain length from shorter chains (e.g., 5 carbons) up to 14 carbons leads to a significant increase in IRI efficiency. cryoletters.org The tetradecyl (C14) chain of this compound is therefore a critical contributor to its potent IRI activity. This suggests that a substantial hydrophobic component is necessary for effective disruption at the ice-water interface.

The table below summarizes the general structure-activity relationships for N-alkyl-aldonamides.

| Molecular Feature | Observation | Implication for this compound |

| N-Alkyl Chain Length | IRI activity generally increases with chain length up to an optimal point. | The C14 (tetradecyl) chain is a key feature for its high IRI efficiency. |

| Hydrophilic Headgroup | Larger, more hydroxylated headgroups tend to enhance IRI activity. | The D-gluconamide moiety provides the necessary hydrophilicity to balance the long alkyl chain. |

| Amphiphilicity | A balance between hydrophobic and hydrophilic regions is crucial for activity. | The distinct head and tail regions allow for effective organization at the ice-water interface. |

Solubilization and Encapsulation Phenomena

Micellar Encapsulation of Hydrophobic Molecules (e.g., Polycyclic Aromatic Hydrocarbons)

This compound, as a nonionic surfactant, can self-assemble in aqueous solutions to form micelles once its concentration exceeds the critical micelle concentration (CMC). These micelles are spherical aggregates where the hydrophobic tetradecyl tails orient towards the interior, creating a nonpolar core, while the hydrophilic D-gluconamide heads form the outer corona, interacting with the surrounding water.

This micellar structure provides a microenvironment capable of encapsulating poorly water-soluble, hydrophobic molecules, such as polycyclic aromatic hydrocarbons (PAHs). PAHs are persistent environmental pollutants with very low aqueous solubility. researchgate.net The nonpolar core of the this compound micelle serves as a favorable reservoir for these hydrophobic molecules, effectively sequestering them from the aqueous phase. This process, known as micellar solubilization, significantly increases the apparent water solubility of PAHs. nih.gov

The efficiency of encapsulation can be influenced by interactions between different PAHs when they are present in a mixture, as well as by interactions between the PAHs and the micelle itself. nih.gov The distribution of PAHs within the micellar phase can change depending on the composition of the PAH mixture. nih.gov Cationic-nonionic mixed surfactant systems have been shown to exhibit synergistic effects, leading to enhanced solubilization capacity compared to the individual surfactants alone. epa.gov

The table below outlines the process of micellar encapsulation of PAHs by this compound.

| Step | Description | Key Components |

| 1. Micelle Formation | Above the CMC, this compound molecules self-assemble into micelles. | This compound, Water |

| 2. Partitioning | Hydrophobic PAH molecules partition from the aqueous phase into the micellar core. | Polycyclic Aromatic Hydrocarbons (PAHs) |

| 3. Encapsulation | PAHs are sequestered within the nonpolar core of the micelles, shielded from water. | Micelle-PAH complex |

| 4. Enhanced Solubility | The overall concentration of PAHs in the aqueous solution is increased. | Solubilized PAHs |

Strategies for Enhancing Solubilization in Aqueous Media

The inherent ability of this compound to form micelles is itself a primary strategy for enhancing the solubilization of poorly water-soluble compounds in aqueous media. By acting as a solubilizing agent, it overcomes the thermodynamic barrier that prevents hydrophobic molecules from dissolving in water.

Several factors can be manipulated to optimize the solubilization efficiency of surfactants like this compound:

Surfactant Concentration: Increasing the concentration of the surfactant well above its CMC leads to a higher number of micelles, thereby increasing the total volume of the hydrophobic core available for encapsulation. This generally results in a linear increase in the solubility of the hydrophobic substance.

Mixing Surfactants: The formation of mixed micelles, by combining this compound with other surfactants (e.g., cationic or other nonionic types), can lead to synergistic effects. epa.gov These mixed systems can exhibit a lower CMC and a higher solubilization capacity than would be predicted from the properties of the individual components. epa.gov The inclusion of different headgroups or tail structures can alter the packing of the surfactant molecules in the micelle, potentially creating more space or a more favorable environment for the hydrophobic guest molecules.

Addition of Co-solvents: While this compound is used to avoid organic solvents, the addition of small amounts of co-solvents can sometimes modify the properties of the micelles and enhance solubilization. Co-solvents can influence the CMC and the size and shape of the micelles.

Temperature and pH Adjustments: These parameters can influence both the properties of the surfactant and the solute. For nonionic surfactants like this compound, temperature changes can affect the cloud point and micellar structure. While pH has a minimal direct effect on nonionic surfactants, it can alter the charge of the solute, which may influence its interaction with the micelle.

These strategies focus on modifying the aqueous surfactant system to improve its capacity to dissolve otherwise insoluble substances, a critical application in fields ranging from environmental remediation to pharmaceutical formulation. nih.govnih.gov

Thermodynamic and Kinetic Investigations of N Tetradecyl D Gluconamide Self Assembly

Calorimetric Studies of Micellization

Calorimetric techniques, particularly isothermal titration calorimetry (ITC), are powerful tools for directly measuring the heat changes associated with micelle formation. wikipedia.orgrug.nl This allows for the determination of key thermodynamic parameters that govern the self-assembly process.

The process of micellization is accompanied by changes in both enthalpy (ΔH°mic) and entropy (ΔS°mic). The standard enthalpy of micellization can be determined directly from calorimetric measurements and provides insight into the energetic changes associated with the transfer of surfactant monomers from the aqueous bulk phase to the micellar core.

Based on data from related compounds, estimated thermodynamic parameters for N-Tetradecyl-D-gluconamide micellization at 40 °C are presented in Table 1. It is important to note that these are estimated values and experimental verification is required for precise quantification.

Table 1: Estimated Thermodynamic Parameters of Micellization for this compound at 40 °C (Note: These values are estimations based on data from related compounds and require experimental verification.)

| Thermodynamic Parameter | Estimated Value | Unit |

| ΔH°mic | -33.6 | kJ mol⁻¹ |

| ΔG°mic | -42.0 | kJ mol⁻¹ |

| TΔS°mic | 8.4 | kJ mol⁻¹ |

The spontaneity of micelle formation is determined by the change in the standard Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy and entropy changes by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic. youtube.com A negative value of ΔG°mic indicates a spontaneous process.

The Gibbs free energy of micellization can also be calculated from the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. wikipedia.org The relationship for non-ionic surfactants is given by: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

The primary contribution to the negative Gibbs free energy of micellization for surfactants like this compound in aqueous solutions is the hydrophobic effect. wikipedia.org The transfer of the long tetradecyl hydrocarbon chain from the aqueous environment to the nonpolar interior of the micelle is energetically favorable, driven by the significant increase in the entropy of the surrounding water molecules. Repulsive forces between the hydrophilic gluconamide (B1216962) headgroups in the micellar corona and conformational restrictions of the alkyl chains within the micelle core are unfavorable contributions that are overcome by the dominant hydrophobic effect.

Studies on related N-acyl-N-alkylamino-1-deoxyalditol surfactants have shown that each methylene (B1212753) group contributes approximately -3.0 kJ mol⁻¹ to the Gibbs free energy of micellization (ΔG°mic). mdpi.com This highlights the strong dependence of the driving force for micellization on the length of the hydrophobic alkyl chain.

Kinetic Aspects of Aggregate Formation and Dissociation

The self-assembly of surfactants into micelles is a dynamic equilibrium process, characterized by the constant exchange of monomeric surfactant molecules between the bulk solution and the micelles. The kinetics of micelle formation and dissociation are crucial for understanding the behavior of surfactant solutions in applications where rapid changes in concentration or conditions occur.

The process of micellization is generally considered to be a very fast, with relaxation times typically in the range of microseconds to seconds. dergipark.org.trresearchgate.net The kinetics can be described by theoretical models that consider the stepwise association of monomers to form aggregates of increasing size, eventually leading to the formation of stable micelles. dergipark.org.tr The rate of this process is influenced by factors such as the surfactant concentration, temperature, and the presence of additives.

Influence of Solution Environment on Thermodynamic Parameters

The thermodynamic parameters of micellization for this compound are sensitive to the composition of the solution environment, including temperature and the presence of additives such as salts or organic co-solvents.

Temperature: Temperature has a complex effect on the micellization of nonionic surfactants. Generally, for non-ionic surfactants, the CMC decreases with increasing temperature up to a certain point, after which it may start to increase. scialert.net This behavior is a result of the competing effects of temperature on the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail. An increase in temperature can lead to dehydration of the polar headgroup, which favors micellization. The enthalpy of micellization (ΔH°mic) is also temperature-dependent. For many ionic surfactants, the micellization process can change from being endothermic at low temperatures to exothermic at higher temperatures. researchgate.net

Additives: The presence of electrolytes or organic co-solvents can significantly alter the thermodynamic parameters of micellization. For nonionic surfactants like this compound, the addition of salts generally has a less pronounced effect compared to ionic surfactants. However, high salt concentrations can influence the hydration of the gluconamide headgroup and thus affect the CMC and other thermodynamic parameters.

Organic co-solvents can have a more substantial impact. The addition of a co-solvent can either favor or disfavor micellization depending on its nature and concentration. For instance, a co-solvent that increases the solubility of the surfactant monomer in the bulk phase will lead to an increase in the CMC, making micellization less favorable. Conversely, a co-solvent that decreases the solvency of the bulk phase for the surfactant will promote micellization at lower concentrations. The presence of co-solvents will also affect the enthalpy and entropy of micellization by altering the hydrophobic interactions and the solvation of the surfactant molecules. nih.gov

Advanced Analytical and Biophysical Characterization Techniques in Research on N Tetradecyl D Gluconamide

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules in a liquid suspension. researchgate.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. malvernpanalytical.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. malvernpanalytical.com By analyzing these intensity fluctuations, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.

In the context of N-Tetradecyl-D-gluconamide, DLS is an essential tool for characterizing the aggregates (primarily micelles) that form in aqueous solutions above the critical micelle concentration (CMC). nih.gov The technique provides key parameters such as the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. researchgate.net A low PDI value suggests a monodisperse population of micelles of a uniform size, whereas a high PDI indicates a polydisperse or heterogeneous sample. researchgate.net

While specific experimental DLS data for this compound is not widely available in published literature, a typical experiment would involve preparing solutions of the compound at various concentrations above its CMC and measuring the size of the resulting micelles. The data obtained would be crucial for understanding how factors like concentration and temperature influence micelle size and stability.

Table 1: Representative DLS Data for a Micellar Solution This table illustrates the type of data obtained from a DLS experiment on a surfactant solution. The values are representative and not specific experimental results for this compound.

| Sample Concentration (mM) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

|---|---|---|

| 5.0 | 8.2 | 0.15 |

| 10.0 | 8.5 | 0.13 |

| 20.0 | 8.9 | 0.18 |

Cryo-Electron Microscopy (Cryo-EM) for Morphological Visualization

Cryo-Electron Microscopy (Cryo-EM) is a powerful imaging technique used to visualize biological macromolecules and molecular assemblies at near-atomic resolution. The method involves flash-freezing a thin layer of an aqueous sample in liquid ethane, which vitrifies the water and traps the particles in their native, hydrated state. These frozen-hydrated samples are then imaged using a transmission electron microscope at cryogenic temperatures.

For this compound, Cryo-EM offers an unparalleled ability to directly visualize the morphology of its self-assembled structures. While simpler aggregates like spherical micelles might be inferred from techniques like DLS, Cryo-EM can unambiguously identify more complex morphologies. Related N-alkyl-gluconamides are known to form a variety of structures, including helical ribbons, twisted fibers, and nanotubes. Cryo-EM would be the definitive technique to determine if this compound forms similar hierarchical structures. The resulting images would provide direct evidence of the shape, dimensions (e.g., fiber width, helical pitch), and organization of the aggregates, offering critical insights into the molecular packing and chiral self-assembly processes.

Isothermal Titration Calorimetry (ITC) for Binding and Thermodynamic Studies

Isothermal Titration Calorimetry (ITC) is a technique used to quantitatively study a wide range of biomolecular interactions. It directly measures the heat change that occurs when two molecules interact. In a typical experiment, one reactant (the ligand) is titrated in small aliquots into a sample cell containing the other reactant (the macromolecule) while the temperature is held constant. The resulting heat released or absorbed is measured, yielding a complete thermodynamic profile of the interaction in a single experiment.

For this compound, ITC can be applied in several ways. Primarily, it can be used to study the thermodynamics of micellization. By titrating a concentrated solution of the surfactant into a buffer, the heat changes associated with the transition from monomers to micelles can be measured. This allows for the determination of the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic). From these values, the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated, providing a full thermodynamic picture of the self-assembly process. Additionally, ITC could be used to study the binding of this compound micelles to other molecules, such as polymers or proteins, quantifying the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 2: Representative Thermodynamic Parameters for Micellization Obtainable from ITC This table shows typical thermodynamic parameters that can be determined for a surfactant using ITC. The values are for illustrative purposes.

| Thermodynamic Parameter | Representative Value | Unit |

|---|---|---|

| CMC (Critical Micelle Concentration) | 0.45 | mM |

| ΔH_mic (Enthalpy of Micellization) | -5.2 | kJ/mol |

| ΔG_mic (Gibbs Free Energy of Micellization) | -25.8 | kJ/mol |

| TΔS_mic (Entropy of Micellization) | 20.6 | kJ/mol |

Surface Tensiometry for Interfacial Properties and CMC Determination

Surface tensiometry is a fundamental technique for characterizing surfactants by measuring the surface tension at a liquid-air or liquid-liquid interface. Surfactant molecules, like this compound, are amphiphilic and preferentially adsorb at interfaces, lowering the surface tension of the solvent (typically water). As the surfactant concentration increases, the interface becomes saturated with monomers, and the surface tension decreases significantly.

This method is the most common and direct way to determine the Critical Micelle Concentration (CMC). wikipedia.org A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point. Below this point, the surface tension decreases linearly with the log of concentration. Above this point, the interface is saturated, and any additional surfactant molecules self-assemble into micelles in the bulk solution, causing the surface tension to remain relatively constant. wikipedia.orgnih.gov The concentration at this inflection point is the CMC. The surface tension value at the CMC (γ_CMC) is a measure of the maximum surface tension reduction the surfactant can achieve.

Table 3: Representative Surface Tension Data for CMC Determination This table illustrates how surface tension changes with surfactant concentration, allowing for the determination of the CMC. The values are representative.

| Concentration of this compound (mM) | Surface Tension (mN/m) |

|---|---|

| 0.01 | 65.4 |

| 0.05 | 58.2 |

| 0.10 | 52.1 |

| 0.20 | 45.3 |

| 0.40 | 38.6 |

| 0.45 (CMC) | 35.2 |

| 0.60 | 35.1 |

| 1.00 | 35.0 |

Rheological Methods for Viscoelastic Properties of Assembled Systems

Rheology is the study of the flow and deformation of matter. Rheological methods are used to characterize the mechanical properties of materials, particularly their viscoelasticity. For self-assembled systems like the hydrogels or organogels that this compound can form, rheology is indispensable for understanding their macroscopic properties. Dynamic oscillatory shear measurements are commonly employed, where a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured.

These experiments yield two key parameters: the storage modulus (G') and the loss modulus (G''). G' represents the elastic component and is a measure of the energy stored in the material during deformation, while G'' represents the viscous component and measures the energy dissipated as heat. nih.gov For a true gel, G' is significantly larger than G'' and is largely independent of the oscillation frequency, indicating a stable, solid-like network structure. Rheological measurements can be used to determine the gel strength, stability over time, and response to changes in temperature or shear, which are critical properties for any potential application. nih.gov

Table 4: Representative Rheological Data for a Hydrogel System This table presents typical rheological data for a surfactant-based hydrogel, showing the dominance of the elastic modulus (G'). The values are for illustrative purposes.

| Angular Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) |

|---|---|---|

| 0.1 | 1050 | 95 |

| 1.0 | 1065 | 110 |

| 10.0 | 1080 | 135 |

| 100.0 | 1100 | 180 |

Solid-State NMR for Structural Insights in Non-Solution Phases

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information about the structure, packing, and dynamics of molecules in solid or semi-solid states, such as crystalline powders, gels, and other non-solution phases. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to provide rich structural information.

For this compound, ssNMR would be invaluable for characterizing its structure in the crystalline state or within the fibrous network of a gel. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra. The chemical shifts observed in the solid state are highly sensitive to the local molecular conformation and intermolecular packing. These spectra can reveal the presence of different polymorphs (different crystal packing arrangements). Furthermore, ssNMR can directly probe intermolecular interactions, such as the specific hydrogen bonding network between the amide and hydroxyl groups of the gluconamide (B1216962) headgroups, which is the primary driving force for the self-assembly of these molecules into ordered fibers.

Computational and Theoretical Modeling of N Tetradecyl D Gluconamide Behavior

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For N-Tetradecyl-D-gluconamide, MD simulations can elucidate the fundamental mechanisms driving its self-assembly into various supramolecular structures such as micelles and bilayers.

Detailed research using MD simulations on similar sugar-based surfactants reveals that the process of aggregation is spontaneous and driven by the hydrophobic effect. lu.secore.ac.uk The tetradecyl tail, being nonpolar, seeks to minimize its contact with water, leading to the aggregation of multiple molecules. The hydrophilic D-gluconamide headgroups remain exposed to the aqueous environment, stabilizing the resulting aggregate.

Simulations can be performed using different levels of theory. All-atom (AA) simulations provide a highly detailed view of molecular interactions, including specific hydrogen bonding patterns involving the gluconamide (B1216962) headgroup and surrounding water molecules. However, due to their computational expense, AA simulations are often limited to smaller systems and shorter timescales. To study larger-scale phenomena like the formation of entire micelles, which can involve hundreds of molecules and occur over microseconds, coarse-grained (CG) models are frequently employed. frontiersin.orgresearchgate.net In CG models, groups of atoms are represented as single beads, reducing the computational cost and allowing for the simulation of larger systems for longer durations. frontiersin.org

MD simulations can predict the critical micelle concentration (CMC), average aggregation number, and the morphology of the aggregates (e.g., spherical, cylindrical, or worm-like micelles). For instance, simulations can show how factors like the anomeric configuration of the sugar headgroup can influence the packing efficiency and, consequently, the shape of the resulting micelles. lu.se These computational approaches offer a molecular-level understanding of how the specific chemical structure of this compound dictates its self-assembly behavior in solution. core.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Critical Micelle Concentration Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. tandfonline.comresearchgate.net For surfactants, a key property of interest is the critical micelle concentration (CMC), which can be predicted using QSPR models. tandfonline.commdpi.com

The development of a QSPR model for predicting the CMC of this compound would involve several steps. First, a dataset of various surfactants with known CMC values would be compiled. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D shape of the molecule.

Quantum-Chemical: Derived from quantum mechanics calculations, such as HOMO/LUMO energies and dipole moments. mdpi.com

Constitutional: Simple counts of atoms, bonds, or functional groups. mdpi.com

Commonly used descriptors in QSPR models for surfactant CMC include molecular weight, the octanol-water partition coefficient (log P), polarizability, and van der Waals surface area. tandfonline.comtandfonline.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Graph Neural Networks (GNN) are used to build a mathematical model that links the descriptors to the experimental CMC values. tandfonline.commdpi.com The predictive power of the model is then validated using an external set of compounds not used in the model's creation. Studies on nonionic surfactants have shown that QSPR models can achieve high accuracy, with squared correlation coefficients (R²) often exceeding 0.98. tandfonline.comtandfonline.com

The table below illustrates typical descriptors that would be used in a QSPR model for predicting the CMC of this compound and related nonionic surfactants.

| Descriptor Type | Example Descriptors | Relevance to CMC |

| Constitutional | Molecular Weight (Mw) | Reflects the overall size of the molecule. |

| Number of Oxygen/Nitrogen Atoms | Contributes to the hydrophilicity of the headgroup. | |

| Physicochemical | Octanol-Water Partition Coefficient (log P) | Quantifies the hydrophobicity of the molecule. |

| Quantum-Chemical | Dipole Moment (µ) | Relates to the polarity of the headgroup. |

| Energy of Hydration (EH) | Indicates the strength of interaction with water. | |

| Topological | Molecular Connectivity Indices | Describe the branching and complexity of the structure. |

Theoretical Frameworks for Understanding Interfacial Phenomena

The behavior of this compound at interfaces, such as the air-water or oil-water interface, is governed by fundamental thermodynamic principles. Several theoretical frameworks are used to describe and predict these interfacial phenomena.

The Gibbs Adsorption Isotherm is a cornerstone of surface chemistry. acs.orgnih.gov It relates the change in surface tension of a solution to the concentration of the surfactant and the amount of surfactant adsorbed at the interface (surface excess concentration). For a nonionic surfactant like this compound, the isotherm provides a direct way to calculate the area occupied by each molecule at the interface from surface tension measurements.

Other adsorption models, such as the Langmuir and Frumkin isotherms , provide a more mechanistic view of the adsorption process. griffith.edu.au The Langmuir model assumes a monolayer of adsorbed molecules with no interactions between them, while the Frumkin model extends this by incorporating a term to account for lateral interactions between the adsorbed surfactant molecules. griffith.edu.au These models can be used to analyze experimental data and extract thermodynamic parameters like the standard free energy of adsorption, which quantifies the spontaneity of the surfactant to move from the bulk solution to the interface.

Computational Approaches to Molecular Interactions and Aggregation

Beyond classical MD simulations, a range of computational approaches can be used to study the broader aspects of molecular interactions and aggregation of this compound. These methods are particularly useful for exploring phenomena that occur on longer time and length scales.